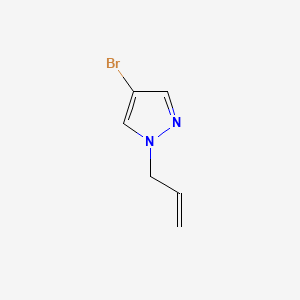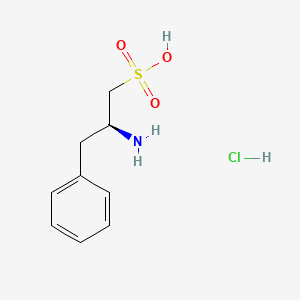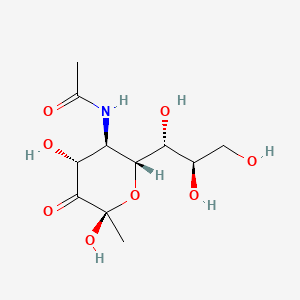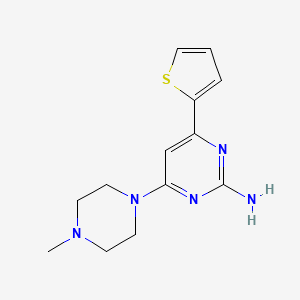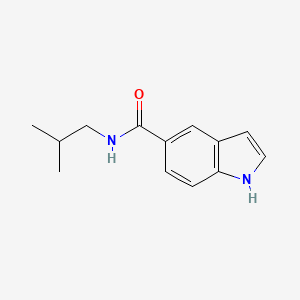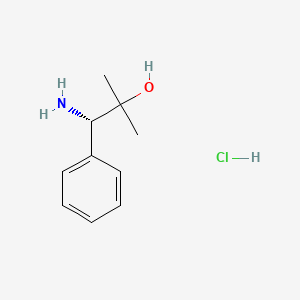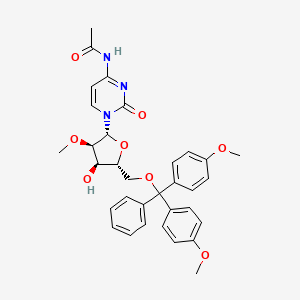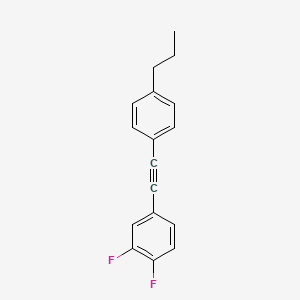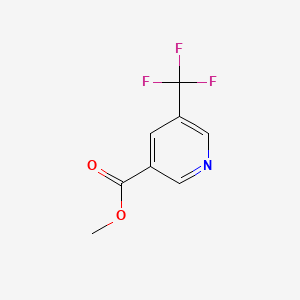
5-(トリフルオロメチル)ニコチン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(trifluoromethyl)nicotinate is an organic compound with the chemical formula C8H5F3O3. It is a colorless liquid known for its unique properties and applications in various scientific fields . This compound is part of the nicotinate family, which is derived from nicotinic acid, a form of vitamin B3.
科学的研究の応用
Methyl 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用機序
- Methyl 5-(trifluoromethyl)nicotinate is a methyl ester of niacin (nicotinic acid). Its primary target is not fully elucidated, but it is used as a rubefacient in over-the-counter topical preparations for muscle and joint pain .
- Although the exact mechanism remains unclear, it is thought that methyl nicotinate induces the release of prostaglandin D2 (PGD2) locally. PGD2 has a short half-life, confining its effects to the application site .
- Methyl nicotinate acts as a peripheral vasodilator . It dilates peripheral blood capillaries located in the dermal papillae of the upper dermis, adjacent to the epidermis–dermis junction .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
The biochemical properties of Methyl 5-(trifluoromethyl)nicotinate are not well-studied. It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions. It is a precursor to NAD+ and NADP+, which are essential coenzymes in cellular metabolism
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that nicotinic acid and its derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses
Metabolic Pathways
It is known that nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes or cofactors
Transport and Distribution
It is known that nicotinic acid and its derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that nicotinic acid and its derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)nicotinate can be synthesized by reacting methyl nicotinate with trifluoromethanesulfonate. This reaction is typically carried out under the protection of an inert gas to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for Methyl 5-(trifluoromethyl)nicotinate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: Methyl 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinates.
類似化合物との比較
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient.
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate: Similar in structure but with a fluorine atom, used in various research applications
Uniqueness: Methyl 5-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous .
特性
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBBYUBDLIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
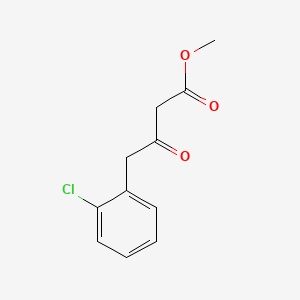
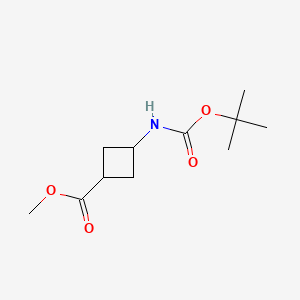
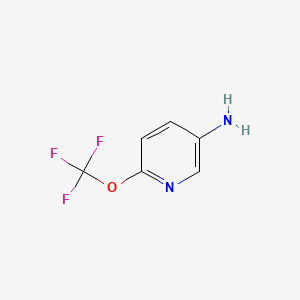

![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
